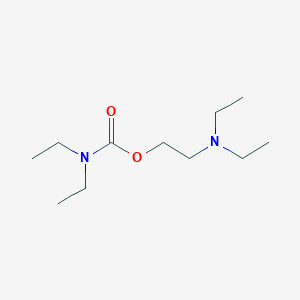

2-(Diethylamino)ethyl diethylcarbamate

Description

2-(Diethylamino)ethyl diethylcarbamate (CAS: 98549-05-4) is a carbamate derivative characterized by a diethylcarbamate group esterified to a 2-(diethylamino)ethyl moiety. Its IUPAC name is Carbamic acid, diethyl-, 2-(diethylamino)ethyl ester, and it is synonymous with NSC 45516 and AGN-PC-0JOF10 . Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer chemistry due to their hydrolytic stability and reactivity.

Properties

CAS No. |

23385-00-4 |

|---|---|

Molecular Formula |

C11H24N2O2 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

2-(diethylamino)ethyl N,N-diethylcarbamate |

InChI |

InChI=1S/C11H24N2O2/c1-5-12(6-2)9-10-15-11(14)13(7-3)8-4/h5-10H2,1-4H3 |

InChI Key |

VQQWOHZUSZDEKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC(=O)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Diethylamino)ethyl diethylcarbamate can be synthesized through several methods. One common approach involves the reaction of diethylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds as follows: [ \text{Diethylamine} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Another method involves the reaction of diethylamine with ethyl carbamate under acidic conditions. This method is less commonly used but can be effective under specific conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl diethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines and other reduced forms.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Diethylamino)ethyl diethylcarbamate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl diethylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved in its action include:

Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing their normal function.

Signal Transduction: It can modulate signal transduction pathways by interacting with receptors and other signaling molecules.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Analogous Compounds

Q & A

Q. What are the recommended synthetic routes for 2-(Diethylamino)ethyl diethylcarbamate, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution between diethylamine and a chloroethyl carbamate precursor. Key steps include:

- Reagent Preparation : Use anhydrous diethylamine and chloroethyl carbamate to minimize side reactions.

- Solvent Selection : Employ polar aprotic solvents (e.g., tetrahydrofuran) under reflux conditions (~60–80°C) to enhance reactivity .

- Stoichiometry : Maintain a 1.2:1 molar ratio of diethylamine to chloroethyl carbamate to ensure complete conversion.

- Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity by TLC.

Yield Optimization : Monitor reaction progress using GC-MS. Adjust reaction time (12–24 hours) and inert atmosphere (N₂) to suppress oxidation byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be identified?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify signals for ethyl groups (δ 1.0–1.2 ppm, triplets for CH₃; δ 2.5–3.0 ppm, quartets for N-CH₂).

- ¹³C NMR : Confirm carbamate carbonyl (C=O) at ~155–160 ppm and diethylamino groups (C-N) at 40–45 ppm .

- IR Spectroscopy : Detect the carbamate C=O stretch at ~1680–1720 cm⁻¹ and N-H bending (if present) at ~1530 cm⁻¹.

- Mass Spectrometry : Look for the molecular ion peak (M⁺) at m/z corresponding to the molecular formula (C₁₁H₂₄N₂O₂; calc. 216.18 g/mol) and fragmentation patterns (e.g., loss of diethylamine, m/z 73) .

Validate results against computational models (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the hydrolytic stability of this compound under varying pH and temperature conditions?

Methodological Answer: Experimental Design :

- Buffer Systems : Prepare solutions at pH 2 (HCl/KCl), 7 (phosphate buffer), and 12 (NaOH/Na₂HPO₄) to simulate acidic, neutral, and alkaline conditions.

- Temperature Gradients : Incubate samples at 25°C (ambient), 37°C (physiological), and 50°C (accelerated degradation).

- Analytical Monitoring : Use HPLC (C18 column, UV detection at 210 nm) to quantify parent compound and degradation products.

Q. Data Analysis :

Q. What strategies are recommended for resolving discrepancies in reported toxicity profiles of this compound across different in vitro and in vivo models?

Methodological Answer: Critical Analysis Framework :

- Protocol Harmonization : Compare dose ranges (e.g., 10–100 mg/kg in rodents vs. 1–10 µM in cell lines) and exposure durations .

- Model Validation : Use orthogonal assays (e.g., Ames test for mutagenicity, acute toxicity in zebrafish embryos) to confirm findings.

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies and identify outliers .

Q. Case Study :

- In Vitro Contradiction : A study reporting cytotoxicity (IC₅₀ = 50 µM) in HEK293 cells vs. no effect in HepG2 cells may stem from differential metabolic activity. Validate using lactate dehydrogenase (LDH) assays and caspase-3 activation .

- In Vivo Discrepancy : Variability in rodent hepatic metabolism (e.g., CYP450 isoforms) could explain divergent LD₅₀ values. Conduct pharmacokinetic profiling (plasma AUC, tissue distribution) .

Q. Data Contradiction Resolution Table :

| Study Type | Reported Toxicity | Proposed Confounder | Resolution Method |

|---|---|---|---|

| In vitro | IC₅₀ = 50 µM | Cell line specificity | Cross-validate with 3D spheroid models |

| In vivo | LD₅₀ = 200 mg/kg | Metabolic enzyme variation | CYP450 inhibition assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.